TLR7/8 agonist 1

Descripción general

Descripción

TLR7/8 agonist 1: is a small molecule that activates toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are primarily expressed in immune cells and play a crucial role in recognizing single-stranded RNA from viruses, leading to the activation of immune responses . TLR7/8 agonists have been extensively studied for their potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 1 typically involves the construction of an imidazoquinoline scaffold, followed by various substitutions to enhance its activity. One common method involves the use of triazole tethered imidazoquinolines . The reaction conditions often include the use of anhydrous solvents like methanol and sodium methoxide, with heating at around 65°C for specific durations .

Industrial Production Methods: Industrial production methods for TLR7/8 agonists involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy .

Análisis De Reacciones Químicas

Types of Reactions: TLR7/8 agonist 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which are evaluated for their TLR7/8 agonistic activity .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, TLR7/8 agonist 1 is used as a model compound to study the structure-activity relationship of imidazoquinolines. Researchers explore different substitutions to enhance its efficacy and specificity .

Biology: In biology, this compound is used to study the activation of immune cells, particularly dendritic cells and macrophages. It helps in understanding the signaling pathways involved in innate immunity .

Medicine: In medicine, this compound is being investigated for its potential in cancer immunotherapy. It has shown promise in enhancing the efficacy of immune checkpoint inhibitors and in remodeling the tumor microenvironment .

Industry: In the pharmaceutical industry, this compound is used in the development of new vaccines and immunotherapeutic agents. Its ability to activate immune responses makes it a valuable adjuvant in vaccine formulations .

Mecanismo De Acción

TLR7/8 agonist 1 exerts its effects by binding to toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells . Upon binding, these receptors undergo conformational changes that trigger downstream signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) . This leads to the production of pro-inflammatory cytokines and chemokines, which enhance the immune response .

Comparación Con Compuestos Similares

Imiquimod: Another TLR7 agonist used in the treatment of skin cancers and viral infections.

Resiquimod: A TLR7/8 agonist with similar immunostimulatory properties.

CL097 and CL075: Synthetic TLR7/8 agonists used in research for their potent immune-activating properties.

Uniqueness: TLR7/8 agonist 1 is unique due to its specific substitutions on the imidazoquinoline scaffold, which enhance its activity and specificity towards TLR7 and TLR8. This makes it a valuable tool in both research and therapeutic applications .

Actividad Biológica

TLR7/8 agonist 1, a synthetic compound designed to activate Toll-like receptors (TLRs) 7 and 8, plays a significant role in modulating immune responses, particularly in the context of viral infections and cancer therapy. This article synthesizes findings from recent studies, highlighting the biological activity of this compound, its mechanism of action, and its therapeutic potential.

Activation of Immune Cells

TLR7 and TLR8 are expressed predominantly on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. Upon activation by agonists like this compound, these receptors trigger signaling pathways that lead to the production of pro-inflammatory cytokines and the maturation of immune cells. This process enhances both innate and adaptive immune responses.

- Cytokine Production : TLR7/8 agonists have been shown to induce the production of key cytokines such as IFN-α, TNF-α, and IL-12, which are crucial for activating natural killer (NK) cells and T cells .

Case Studies

HIV Activation : A study demonstrated that novel TLR7/8 agonists, including D018 and C142, effectively activated latent HIV-1 reservoirs in vitro. The agonists were tested on peripheral blood mononuclear cells (PBMCs) from patients with controlled HIV-1 infection. Results indicated that D018 had an EC50 of 70 nM for stimulating p24 production, significantly outperforming other known agonists like GS9620 .

Cancer Therapy : In a phase 1 clinical trial involving patients with cutaneous T-cell lymphoma (CTCL), topical application of resiquimod (a TLR7/8 agonist) led to a clinical improvement in 92% of participants. The treatment resulted in a reduction of malignant T-cell clones and was associated with increased cytokine production by CD4+ T cells .

Efficacy in Cancer Treatment

TLR7/8 agonists have shown promise as immunotherapeutic agents in various cancer models. They can reprogram the tumor microenvironment by converting M2 macrophages into M1 macrophages, enhancing antitumor immunity .

Table: Summary of Clinical Findings

| Study Type | Condition | Agonist Used | Clinical Outcome |

|---|---|---|---|

| Phase 1 Trial | Cutaneous T-cell lymphoma | Resiquimod | 92% clinical improvement; reduced malignancy |

| In Vitro Study | HIV-1 latency activation | D018 | EC50 = 70 nM for p24 production |

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of TLR7/8 agonists shows that modifications to their chemical structure can enhance potency and selectivity. For instance, variations in the alkyl linker length significantly affect receptor activation efficacy .

Challenges and Future Directions

Despite promising results, challenges remain in optimizing the efficacy of TLR7/8 agonists while minimizing potential toxicities. Ongoing research is focused on developing delivery systems that enhance the stability and bioavailability of these compounds. For example, acidic pH-responsive nanoparticles have been developed to improve the delivery of TLR7/8 agonists in cancer immunotherapy settings .

Propiedades

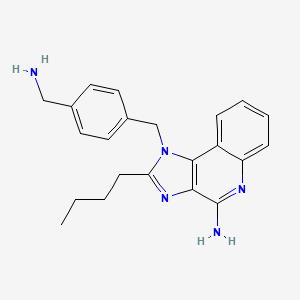

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSKFWHQCNBICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.